Mobocertinib Exhibits Consistent Inhibitory Activity Across EGFR Exon 20 Insertion Subtypes, Unlike Poziotinib
Mobocertinib demonstrates comparable inhibitory potency against both near-loop and far-loop EGFR ex20ins mutations, whereas poziotinib shows significantly weaker activity against far-loop insertions. In vitro studies reveal that afatinib, poziotinib, and zipalertinib more potently inhibited near-loop than far-loop insertions, while mobocertinib has similar IC50 values across both groups [1]. This translates to clinical outcomes: in the EXCLAIM trial, mobocertinib demonstrated similar tumor size reduction across both groups (-38.5% vs. -34.1%, p=0.59) and comparable progression-free survival (12.0 vs. 13.0 months, p=0.99) [1].
| Evidence Dimension | Differential sensitivity to EGFR ex20ins subtypes (near-loop vs. far-loop insertions) |
|---|---|
| Target Compound Data | Similar IC50 across both near-loop and far-loop insertions; tumor size reduction -38.5% (near-loop) vs. -34.1% (far-loop), p=0.59; PFS 12.0 vs. 13.0 months, p=0.99 |
| Comparator Or Baseline | Poziotinib: more potent against near-loop vs. far-loop; tumor size reduction -25.9% vs. -9.8%, p=0.0014; PFS 11.1 vs. 3.5 months, p=0.016 |
| Quantified Difference | Mobocertinib maintains consistent efficacy irrespective of insertion location (p=0.59 for tumor size, p=0.99 for PFS), whereas poziotinib efficacy varies significantly by subtype (p=0.0014 for tumor size, p=0.016 for PFS) |
| Conditions | In vitro cell line IC50 assays; clinical data from EXCLAIM trial (NCT02716116) for mobocertinib (n=114) and ZENITH20 trial (NCT03318939) for poziotinib (n=115) |
Why This Matters
This subtype-agnostic activity simplifies patient selection and ensures consistent therapeutic outcomes across the heterogeneous landscape of EGFR ex20ins mutations, reducing the need for complex subtype-dependent treatment stratification.
- [1] Le X, et al. Poziotinib for EGFR Exon 20-Insertion NSCLC: Clinical Efficacy of the Phase 2 ZENITH Trial and Differential Impact of EGFR Exon 20 Insertion Location on Sensitivity. Nat Commun. 2025. View Source
